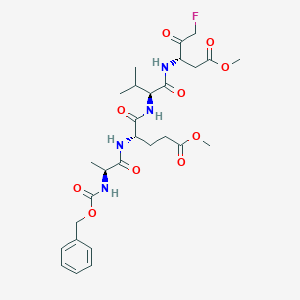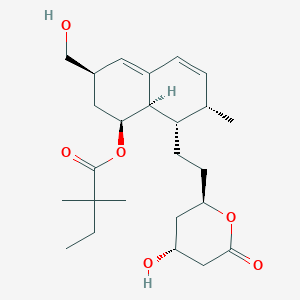
2-クロロ-4-ヒドロキシベンズアルデヒド
概要
説明
2-Chloro-4-hydroxybenzaldehyde, commonly referred to as 2-Cl-4-OHBA, is a chemical compound primarily used in scientific research. It is a colorless crystalline solid with a melting point of 143-145 °C. Its molecular weight is 179.57 g/mol and its chemical formula is C7H4ClO2. 2-Cl-4-OHBA is a versatile compound that can be used in a variety of scientific applications, from synthesis to biochemical and physiological effects.
科学的研究の応用
有機合成
2-クロロ-4-ヒドロキシベンズアルデヒドは、有機合成における貴重な中間体です。ベンズアルデヒド部分にクロロ基とヒドロキシ基の両方が結合したその分子構造により、広範囲の有機化合物の合成のための汎用性の高い前駆体となります。 特に、ヘテロ環式化合物の合成に有用であり、縮合、置換、環形成などのさまざまな反応を起こすことができます .
医薬品
製薬業界では、この化合物は、有効医薬品成分(API)の合成のための重要な中間体として役立ちます。その反応性により、特定の治療効果を持つ薬剤の開発に不可欠な複雑な分子の構築が可能になります。 さまざまな生物活性を示す化合物の合成に関与しており、新しい医薬品の開発につながる可能性があります .
農薬
農薬部門では、2-クロロ-4-ヒドロキシベンズアルデヒドを農薬や除草剤の製造に使用しています。その化学的特性により、害虫の生物系と相互作用し、その成長や繁殖サイクルを妨げる分子に組み込むことができます。 これは、作物の病害や害虫の発生を管理するのに役立ち、農業生産性の向上に貢献しています .
染料
この化合物は、染料業界でも用途があります。耐光性やさまざまな化学物質に対する耐性などの特定の特性を持つ染料や顔料を作成するために使用できます。 これらの染料は、色品質と安定性が最も重要な繊維、塗料、印刷業界で重要です .
研究開発
研究機関では、2-クロロ-4-ヒドロキシベンズアルデヒドは、化学反応や機構の研究によく使用されます。これは、さまざまな条件下で類似の分子の挙動を理解するためのモデル化合物として役立ちます。 研究者は、その反応性パターンを研究することで、より複雑な化学系に関する洞察を得ることができます .
工業用途
研究室以外では、2-クロロ-4-ヒドロキシベンズアルデヒドは、工業用途でも使用されています。これは、特定の芳香族アルデヒド官能基を必要とする材料の合成のための出発物質となる可能性があります。 ポリマー、樹脂、その他の工業用化学物質の製造におけるその役割は、その反応性アルデヒド基のために重要です .
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is soluble in organic solvents , which may influence its absorption and distribution in biological systems.
Result of Action
Given its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its effects are largely dependent on the specific compounds it helps to synthesize.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-hydroxybenzaldehyde. It is air-sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under recommended storage conditions but should be kept away from strong oxidizing agents .
特性
IUPAC Name |
2-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCILMBYEGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901216 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56962-11-9, 94650-94-9 | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-hydroxybenzaldehyde in the synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin?
A1: 2-Chloro-4-hydroxybenzaldehyde serves as a crucial building block in the multi-step synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. [] It reacts with bis-isopropylidene protected D-ribose, another key component, through a series of transformations. This ultimately leads to the formation of the target compound, highlighting the importance of 2-chloro-4-hydroxybenzaldehyde's specific chemical structure and reactivity in this synthetic route.
Q2: Are there any alternative synthetic routes to 7,8-didemethyl-8-hydroxy-5-deazariboflavin that utilize different starting materials?
A2: While the provided research highlights the use of 2-chloro-4-hydroxybenzaldehyde, previous syntheses may have employed different starting materials and synthetic strategies. [] Exploring alternative routes is a common practice in synthetic chemistry to optimize yield, purity, or cost-effectiveness. Further research into the chemical literature would be necessary to identify and compare such alternative approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)









